4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidin-4-ol
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Overview
Description
4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidin-4-ol is a complex organic compound that features a piperidine ring substituted with a thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidin-4-ol typically involves the reaction of piperidine derivatives with thiazole-containing compounds. One common method involves the alkylation of piperidin-4-ol with 4-tert-butyl-1,3-thiazol-2-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidin-4-ol can undergo various chemical reactions, including:
Reduction: The thiazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in organic solvents.
Major Products
Oxidation: Formation of 4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidin-4-one.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidin-4-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidin-4-ol involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidine: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidin-4-one: Contains a ketone group instead of a hydroxyl group, which can influence its chemical properties and applications.
Uniqueness
4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidin-4-ol is unique due to the presence of both a thiazole ring and a hydroxyl-substituted piperidine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2OS/c1-12(2,3)10-9-17-11(15-10)8-13(16)4-6-14-7-5-13/h9,14,16H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPHFWSFQMMISM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)CC2(CCNCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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